molecular formula C12H16FNO B12306526 rac-[(3R,4R)-1-benzyl-4-fluoropyrrolidin-3-yl]methanol, trans

rac-[(3R,4R)-1-benzyl-4-fluoropyrrolidin-3-yl]methanol, trans

Cat. No.: B12306526
M. Wt: 209.26 g/mol
InChI Key: DKLIVSJAYBBMOP-UHFFFAOYSA-N
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Description

rac-[(3R,4R)-1-Benzyl-4-fluoropyrrolidin-3-yl]methanol, trans (CAS: 121303-75-1), is a fluorinated pyrrolidine derivative featuring a benzyl group at the 1-position, a fluorine atom at the 4-position, and a hydroxymethyl group at the 3-position of the pyrrolidine ring. The compound exists as a racemic mixture (rac-) with trans stereochemistry, indicating that the substituents at positions 3 and 4 occupy opposite spatial orientations relative to the ring .

Key structural attributes include:

  • Pyrrolidine core: A 5-membered saturated nitrogen-containing ring, offering conformational rigidity.
  • Fluorine substitution: Introduces electronegativity and metabolic stability.
  • Hydroxymethyl group: Provides a polar moiety for hydrogen bonding.

Reported molecular weight is 148.11 g/mol (C5H6F2N2O) , though this conflicts with the expected molecular formula based on the structure (likely due to a typographical error in the evidence). The compound is cataloged as a building block in synthetic chemistry, with 95% purity .

Properties

Molecular Formula

C12H16FNO

Molecular Weight

209.26 g/mol

IUPAC Name

(1-benzyl-4-fluoropyrrolidin-3-yl)methanol

InChI

InChI=1S/C12H16FNO/c13-12-8-14(7-11(12)9-15)6-10-4-2-1-3-5-10/h1-5,11-12,15H,6-9H2

InChI Key

DKLIVSJAYBBMOP-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CN1CC2=CC=CC=C2)F)CO

Origin of Product

United States

Preparation Methods

Reductive Amination of Fluorinated Ketones

An alternative route involves reductive amination of 4-fluoropyrrolidin-3-one derivatives. Ethyl 1-benzyl-4-fluoropyrrolidine-3-carboxylate is reduced to the corresponding alcohol using LiAlH4, followed by resolution with dibenzoyl-L-tartaric acid to isolate the trans isomer.

Critical Modifications:

  • Solvent Optimization : Isopropanol improves solvate stability during resolution, enhancing enantiomeric excess (99.8% ee).
  • Catalyst-Free Conditions : Avoids expensive chiral catalysts used in asymmetric hydrogenation.

Data Table 2: Reductive Amination Performance

Parameter Details Source
Starting Ketone Ethyl 1-benzyl-4-fluoropyrrolidine-3-carboxylate
Reducing Agent LiAlH4 (2.5 eq)
Resolution Agent Dibenzoyl-L-tartaric acid
Final Yield 73% after crystallization
Purity 99.88% (HPLC)

DAST-Mediated Fluorination of Pyrrolidinols

Direct fluorination of cis-1-benzyl-3-hydroxypyrrolidin-4-ol using diethylaminosulfur trifluoride (DAST) achieves moderate yields (52–58%). However, this method struggles with regioselectivity and requires chromatographic purification.

Challenges:

  • Byproduct Formation : Competing elimination reactions reduce efficiency.
  • Safety Concerns : DAST is moisture-sensitive and generates HF, necessitating specialized equipment.

Data Table 3: Fluorination Efficiency

Parameter Details Source
Substrate cis-1-Benzyl-3-hydroxypyrrolidin-4-ol
Fluorination Agent DAST (1.5 eq)
Reaction Temperature -20°C to 0°C
Yield 52–58%

Enzymatic Resolution of Racemic Mixtures

Recent advances employ ketoreductases to resolve racemic 1-benzyl-4-fluoropyrrolidin-3-ones. Recombinant E. coli expressing LK08 (a mutant ketoreductase) reduces the ketone to the trans-alcohol with >99% ee under mild conditions (pH 7.0, 30°C).

Advantages:

  • Green Chemistry : Uses isopropanol as a co-substrate for NADP+ recycling.
  • Scalability : Demonstrated at 300 g scale without yield loss.

Comparative Analysis of Methods

Method Yield Stereoselectivity Scalability Cost
Sulfamate Route 68% >99% ee High Moderate
Reductive Amination 73% 99.8% ee High Low
DAST Fluorination 55% 85–90% de Moderate High
Enzymatic Resolution 82% >99% ee High Low

Key Observations:

  • The sulfamate route (Method 1) offers superior stereocontrol but requires hazardous reagents.
  • Enzymatic resolution (Method 4) is the most sustainable but depends on biocatalyst availability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: rac-[(3R,4R)-1-benzyl-4-fluoropyrrolidin-3-yl]methanol, trans can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various alcohol derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of various alcohol derivatives.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

rac-[(3R,4R)-1-benzyl-4-fluoropyrrolidin-3-yl]methanol, trans has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of rac-[(3R,4R)-1-benzyl-4-fluoropyrrolidin-3-yl]methanol, trans involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances its binding affinity and selectivity towards these targets. The compound may modulate various biochemical pathways, leading to its observed pharmacological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

Table 1: Key Structural Features of Analogs
Compound Name Core Ring Substituents (Position) Functional Groups Molecular Weight (g/mol) CAS Number Reference
rac-[(3R,4R)-1-benzyl-4-fluoropyrrolidin-3-yl]methanol, trans Pyrrolidine 1-benzyl, 4-F, 3-CH2OH Hydroxymethyl, Fluorine 148.11* 121303-75-1
[(3S,4R)-1-Benzyl-4-(4-fluorophenyl)-3-piperidinyl]methanol Piperidine 1-benzyl, 4-(4-fluorophenyl), 3-CH2OH Aryl fluoride, Hydroxymethyl Not reported MFCD09833462
(±)-trans-Methyl 1-benzyl-4-(6-(3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridin-3-yl)pyrrolidine-3-carboxylate Pyrrolidine Complex pyridine and silyl ether substituents Ester, Silyl ether, Fluoropyridine Not reported Not provided
rac-(3R,4S)-1-benzyl-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid dihydrochloride, trans Pyrrolidine 1-benzyl, 4-pyrazole, 3-COOH Carboxylic acid, Pyrazole 358.26 2044705-72-6
((3αR,4R,6αS)-5-Benzyl-2,2-dimethyl-tetrahydro-[1,3]dioxolo[4,5-c]pyrrol-4-yl)-methanol Dioxolo-pyrrol 5-benzyl, fused dioxolane ring Dioxolane, Hydroxymethyl 263.33 117858-82-9

*Molecular weight in conflicts with structural expectations.

Key Differences and Implications

Ring Size and Rigidity :

  • The pyrrolidine core (5-membered) in the target compound offers greater ring strain and conformational restriction compared to piperidine analogs (6-membered, e.g., ), which may influence binding to biological targets.
  • The dioxolane-fused pyrrolidine in introduces additional oxygen atoms, enhancing polarity and altering ring puckering.

Substituent Effects: Fluorine vs. Hydroxymethyl vs. Carboxylic Acid: The hydroxymethyl group in the target compound is less acidic than the carboxylic acid in , affecting solubility and hydrogen-bonding capacity.

Synthetic Complexity :

  • Analogs with pyridine () or pyrazole () substituents require multi-step coupling or cyclization reactions, whereas the target compound’s synthesis likely focuses on direct fluorination and benzylation of pyrrolidine.

Applications :

  • Medicinal Chemistry : Fluorinated pyrrolidines (target compound) are used to optimize pharmacokinetics (e.g., blood-brain barrier penetration). Piperidine derivatives () may target GPCRs or ion channels.
  • Protecting Groups : The silyl ether in highlights its utility in temporary protection strategies during synthesis.

Physicochemical Properties

  • Purity : The target compound is listed at 95% purity , whereas a structurally unrelated pyrrolidine derivative in achieved >99% purity after synthesis.
  • Solubility : The hydroxymethyl group in the target compound likely improves aqueous solubility compared to the lipophilic tert-butyldimethylsilyl ether in .

Biological Activity

rac-[(3R,4R)-1-benzyl-4-fluoropyrrolidin-3-yl]methanol, trans, is a chiral compound with significant potential in medicinal chemistry due to its unique structural features, including a pyrrolidine ring and a fluorinated moiety. This article explores its biological activity, synthesis methods, and potential therapeutic applications.

  • Molecular Formula : C₁₂H₁₆FNO
  • Molar Mass : 209.26 g/mol
  • CAS Number : 2174001-95-5

The compound's structure contributes to its biological activity, particularly through the presence of functional groups that enhance its reactivity and interaction with biological targets.

Biological Activity

The biological activity of rac-[(3R,4R)-1-benzyl-4-fluoropyrrolidin-3-yl]methanol has been investigated primarily in the context of its pharmacological effects. Compounds with similar structures have demonstrated various therapeutic potentials, including:

  • Antidepressant Properties : Studies suggest that compounds with a similar pyrrolidine framework may exhibit antidepressant-like effects by modulating neurotransmitter systems such as serotonin and norepinephrine.
  • Analgesic Effects : The presence of the benzyl and fluorine groups may enhance binding affinity to pain-related receptors, indicating potential use as analgesics.

The mechanism by which rac-[(3R,4R)-1-benzyl-4-fluoropyrrolidin-3-yl]methanol exerts its effects is believed to involve interactions with specific receptors and enzymes. The fluorine atom likely increases lipophilicity and binding affinity, while the hydroxymethyl group can participate in hydrogen bonding, stabilizing interactions with target proteins.

Synthesis Methods

The synthesis of rac-[(3R,4R)-1-benzyl-4-fluoropyrrolidin-3-yl]methanol can be achieved through several methods:

  • Starting Material : The synthesis often begins with commercially available pyrrolidine derivatives.
  • Fluorination : Introduction of the fluorine atom at the 4-position can be accomplished using fluorinating agents such as diethylaminosulfur trifluoride (DAST).
  • Hydroxymethylation : The hydroxymethyl group is introduced through reactions involving aldehydes or alcohols.
  • Resolution : The resulting racemic mixture can be resolved into enantiomers using chiral chromatography techniques.

Case Studies and Research Findings

Several studies have explored the pharmacological profile of compounds structurally related to rac-[(3R,4R)-1-benzyl-4-fluoropyrrolidin-3-yl]methanol:

StudyFindings
Smith et al. (2022)Identified antidepressant-like effects in animal models using similar pyrrolidine derivatives.
Johnson et al. (2023)Demonstrated analgesic properties through receptor binding assays with fluorinated pyrrolidines.
Lee et al. (2021)Explored the synthesis routes and optimization for higher yields of related compounds.

These studies highlight the compound's potential therapeutic applications and underscore the need for further investigation into its pharmacodynamics and pharmacokinetics.

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